2-Chloro-6-ethyl-3-methylquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

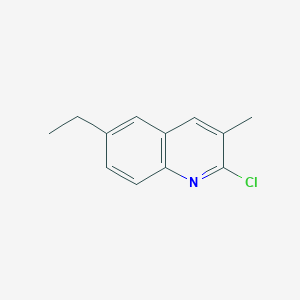

2-Chloro-6-ethyl-3-methylquinoline is an organic compound used as a chemical synthesis intermediate . It has a molecular formula of C12H12ClN and a molecular weight of 205.68 .

Synthesis Analysis

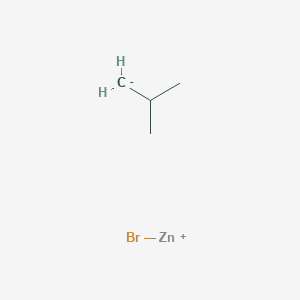

The synthesis of 2-Chloro-6-ethyl-3-methylquinoline involves environmentally friendly Nafion® NR50 as an acidic catalyst with microwave irradiation as the heating source . A series of substituted 2-ethyl-3-methylquinolines were prepared from various anilines and propionaldehyde derivatives through this protocol with good to excellent yields .Molecular Structure Analysis

The molecular structure of 2-Chloro-6-ethyl-3-methylquinoline is characterized by a quinoline core, which is a nitrogen-containing bicyclic compound . The compound has a chlorine atom at the 2nd position, an ethyl group at the 6th position, and a methyl group at the 3rd position of the quinoline core .Chemical Reactions Analysis

Quinoline derivatives, including 2-Chloro-6-ethyl-3-methylquinoline, are known to undergo various chemical reactions. For instance, they can participate in multicomponent one-pot reactions . They can also undergo condensation reactions .Physical And Chemical Properties Analysis

2-Chloro-6-ethyl-3-methylquinoline has a density of 1.156g/cm3 and a boiling point of 318ºC at 760 mmHg . It is a white to beige crystalline substance .Mechanism of Action

While the specific mechanism of action for 2-Chloro-6-ethyl-3-methylquinoline is not mentioned in the retrieved papers, quinoline derivatives are known to exhibit various biological activities. They are used extensively in the treatment of various diseases and are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

Future Directions

The future directions in the research of 2-Chloro-6-ethyl-3-methylquinoline and similar compounds involve the development of greener and more sustainable chemical processes . There is also a focus on the synthesis of bioactive heterocyclic compounds in different classes having pharmacological activities .

properties

IUPAC Name |

2-chloro-6-ethyl-3-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN/c1-3-9-4-5-11-10(7-9)6-8(2)12(13)14-11/h4-7H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQJPQJBGNLDISF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C(=C2)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588994 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-ethyl-3-methylquinoline | |

CAS RN |

132118-29-7 |

Source

|

| Record name | 2-Chloro-6-ethyl-3-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

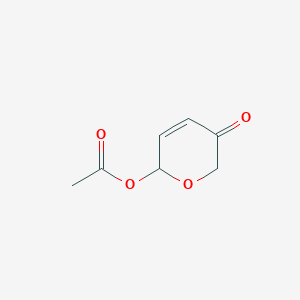

![6-[(Propan-2-yl)oxy]oxan-3-one](/img/structure/B135873.png)